3-Methoxy-5-(chloromethyl)isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(chloromethyl)isothiazole is a derivative of isothiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Isothiazole is commonly found in many commercially available drugs . The compound is an isothiazole, a class of heterocycles used as biocides .
Synthesis Analysis
Isothiazoles can be synthesized through various methods. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A simple one-pot procedure has been proposed for the synthesis of 3-organyl-5-(chloromethyl)isoxazoles in high yields by the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inexpensive and available inorganic oxidizing system, Oxone®–NaCl–Na 2 CO 3, in aqueous medium .Chemical Reactions Analysis
Isothiazoles can undergo various chemical reactions. They are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Scientific Research Applications
- Thiazoles, including derivatives of 3-Methoxy-5-(chloromethyl)isothiazole, exhibit antimicrobial properties. These compounds can act against bacteria, fungi, and other microorganisms .
- Researchers have synthesized various thiazole derivatives and screened them for antifungal and antibacterial activities .
- Thiazole derivatives have shown promise as antitumor agents. They can inhibit tumor growth and induce cell death in cancer cells .
- Some thiazole derivatives exhibit neuroprotective effects. These compounds can help protect nerve cells from damage and degeneration .
- Thiazole derivatives have demonstrated anti-inflammatory effects. They can modulate the immune response and reduce inflammation .
- Researchers have observed anti-inflammatory activity in certain thiazole compounds .
- Thiazoles, including 3-Methoxy-5-(chloromethyl)isothiazole, may have antiviral properties. These compounds could inhibit viral replication or entry .
- Thiazole derivatives have been investigated for their anticonvulsant activity. They may help manage seizures and epilepsy .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Neuroprotective Properties
Anti-Inflammatory Activity
Antiviral Potential
Anticonvulsant Properties
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in the synthesis of isothiazoles .
properties
IUPAC Name |
5-(chloromethyl)-3-methoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJXWXZQQOQLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(chloromethyl)isothiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.